3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine
Description
IUPAC Nomenclature Conventions for Pyrazolo[3,4-d]pyrimidine Derivatives
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for pyrazolo[3,4-d]pyrimidine derivatives follows a hierarchical approach to account for ring fusion, substituent positions, and functional group prioritization. The parent heterocycle, pyrazolo[3,4-d]pyrimidine, consists of a pyrazole ring fused to a pyrimidine ring at the 3,4-positions of the pyrazole and the 4,5-positions of the pyrimidine. The Hantzsch–Widman system, which governs the naming of heterocyclic compounds, mandates the use of numerical locants to specify substituent positions.
For 3-bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine, the numbering begins at the nitrogen atom in the pyrazole ring (position 1), proceeds clockwise around the pyrazole moiety, and continues into the pyrimidine ring. The bromo substituent occupies position 3 on the pyrazole, while the chloro group resides at position 6 on the pyrimidine. The methyl group at position 1 modifies the parent hydride, necessitating the prefix "1-methyl-" in the systematic name. This prioritization aligns with IUPAC Rule C-14.3, which assigns lower locants to substituents in fused ring systems based on their proximity to the principal heteroatom.
| Structural Feature | Position | Substituent |
|---|---|---|
| Pyrazole ring nitrogen | 1 | Methyl group |
| Pyrazole carbon | 3 | Bromine |
| Pyrimidine carbon | 6 | Chlorine |
The molecular formula C₆H₄BrClN₄ and molecular weight 247.48 g/mol further distinguish this compound from simpler pyrazolopyrimidine derivatives.
CAS Registry Number Analysis and Structural Uniqueness
The Chemical Abstracts Service (CAS) registry number 1936084-77-3 uniquely identifies this compound, distinguishing it from analogs with varying substituents or ring positions. CAS registry numbers encode structural features through a checksum-based system, ensuring that even minor modifications generate distinct identifiers. For example, the non-methylated analog, 3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine, bears the CAS number 944903-06-4 , highlighting the critical role of the methyl group in altering the compound’s registry classification.
Structural uniqueness is further evident in the compound’s SMILES notation (ClC1=NC2=C(C=N1)C(Br)=NN2C ), which specifies the methyl group’s attachment to the pyrazole nitrogen. This contrasts with the SMILES string of the unmethylated analog (ClC1=NC2=C(C=N1)C(Br)=NN2 ), where the absence of the "C" suffix after the final nitrogen denotes a hydrogen atom at position 1. Such subtle differences underscore the precision required in CAS registry assignments.
Comparative Analysis of Alternative Naming Conventions in Chemical Databases
Chemical databases and commercial catalogs often employ non-IUPAC naming conventions, leading to variability in compound identification. For this compound, PubChem lists the synonym 3-bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidine , reflecting an alternative tautomeric representation where the methyl group is implied rather than explicitly stated. This discrepancy arises from differing interpretations of hydrogen atom placement in heterocyclic systems.
Vendor catalogs, such as Aaron Chemicals and J&K Scientific, prioritize brevity, using simplified names like This compound without specifying tautomeric states. In contrast, ChemSpider entries emphasize molecular connectivity, as seen in the SMILES-based descriptor Clc1ncc2c(n1)n(C)nc2Br . The table below summarizes naming variations across platforms:
Properties
Molecular Formula |
C6H4BrClN4 |
|---|---|
Molecular Weight |
247.48 g/mol |
IUPAC Name |
3-bromo-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H4BrClN4/c1-12-5-3(4(7)11-12)2-9-6(8)10-5/h2H,1H3 |
InChI Key |
PBOXTCITFFTZAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC=C2C(=N1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the Pyrazole Ring: This step involves the cyclization of a hydrazine derivative with a β-diketone to form the pyrazole ring.
Halogenation: The pyrazole ring is then subjected to bromination and chlorination under controlled conditions to introduce the bromine and chlorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino derivatives, while oxidation might produce hydroxylated compounds.
Scientific Research Applications
3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine has primary applications in medicinal chemistry, particularly as a xanthine oxidase inhibitor for treating hyperuricemia and related disorders. Research indicates the pyrazolo[3,4-d]pyrimidine class demonstrates significant biological activities, including potential as anti-tumor agents. The uniqueness of this compound lies in its combination of bromine and chlorine substituents with a methyl group, enhancing molecular interactions in targeting enzymes involved in critical biological pathways.
Scientific Research Applications
- Xanthine Oxidase Inhibition: this compound is studied for its potential to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which may have therapeutic implications for conditions like hyperuricemia and gout.
- Anti-Tumor Agent: This compound has demonstrated promise as an anti-tumor agent because of its ability to interact with various cellular pathways. It can effectively bind to the ATP-binding site of cyclin-dependent kinases (CDKs), inhibiting their activity, which is crucial for regulating cell cycle progression, offering insights into developing anti-cancer therapies.
- Synthesis: The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on the substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Positional Effects: Bromine at position 3 (as in the target compound) enhances electrophilicity, facilitating nucleophilic substitution reactions compared to chlorine . Chlorine at position 6 (vs. Methyl at N-1 stabilizes the heterocyclic core, a common feature in bioactive analogs like Formycin A .
Biological Relevance: Antitumor Activity: 4-Chloro-6-(chloromethyl)-1-methyl derivatives show antiproliferative effects, suggesting halogenation at positions 4 and 6 is critical for cytotoxicity . Nucleoside Analogs: Bromination at position 3 (e.g., compound 37) enables glycosylation for RNA/DNA mimicry, as seen in 3-iodoaminopurinol derivatives .
Reactivity Trends:
- Bromination : N-Bromosuccinimide (NBS) selectively introduces bromine at position 3 in the presence of chlorine .
- Chlorination: POCl₃ is widely used for substituting hydroxyl or amino groups with chlorine at positions 4 or 6 .
Spectral and Physicochemical Properties
Table 3: Spectral Data Highlights
Key Insights:
- ¹H NMR: Methyl groups (δ 2.25–4.10 ppm) and aromatic protons (δ 8.23–8.56 ppm) are diagnostic for substitution patterns .
- ¹³C NMR : Halogenated carbons (C-3, C-4, C-6) appear downfield (δ 120–160 ppm) due to electronegativity effects .
Biological Activity
3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse pharmacological properties, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a fused pyrazole and pyrimidine ring system. This unique structure is pivotal for its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazolo[3,4-d]pyrimidines are known to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidines
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.126 | CDK2 inhibition |
| Other derivatives | HCT-116 | 0.057 - 0.119 | Apoptosis induction |
In a study examining various derivatives of pyrazolo[3,4-d]pyrimidines, it was found that many exhibited significant cytotoxicity against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines with IC50 values ranging from 0.057 µM to 0.126 µM. These compounds demonstrated superior activity compared to standard treatments like sorafenib .
The mechanisms through which this compound exerts its effects include:
- Inhibition of CDK2 : This compound has been shown to inhibit CDK2/cyclin A2 complexes, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : The compound significantly increases caspase activity, indicating a pro-apoptotic effect in treated cells .
- Cell Migration Suppression : Inhibition of cell migration has also been reported, contributing to reduced metastasis in cancer models .
Case Studies
Several studies have explored the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:
- Study on MCF-7 Cells : A derivative exhibited an IC50 value of 0.126 µM against MCF-7 cells and demonstrated significant induction of apoptosis through caspase activation .
- In Vivo Studies : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells (a triple-negative breast cancer line), treatment with a related compound inhibited lung metastasis more effectively than established drugs like TAE226 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
